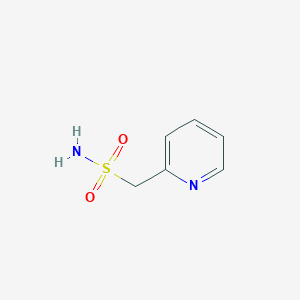

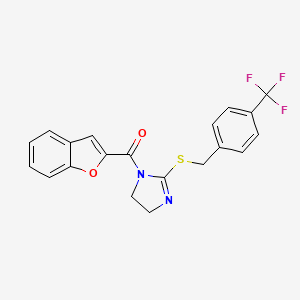

![molecular formula C16H12ClN3O3S2 B2834175 (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate CAS No. 1273562-43-8](/img/structure/B2834175.png)

(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been the subject of much research due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, largely dependent on the substituents present on the ring. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-Inflammatory Properties: Thiophene derivatives, including our compound of interest, exhibit anti-inflammatory activity. They can modulate inflammatory pathways and potentially serve as lead molecules for developing novel anti-inflammatory drugs .

Anti-Cancer Potential: Research has shown that certain thiophene derivatives possess anti-cancer properties. These compounds interfere with cancer cell growth, inhibit specific kinases, and induce apoptosis. Investigating the structural modifications of our compound could lead to more effective anti-cancer agents .

Anti-Fungal Activity: Thiophenes have demonstrated antifungal efficacy against various fungal strains. Our compound may contribute to the development of new antifungal drugs, especially in the context of drug-resistant fungal infections .

Estrogen Receptor Modulation: Some thiophene-based molecules interact with estrogen receptors, making them potential candidates for hormone-related therapies. Further studies could explore the estrogenic effects of our compound .

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been investigated for their anxiolytic and anti-psychotic properties. Our compound might offer insights into these therapeutic areas .

Anti-Arrhythmic Activity: Certain thiophene derivatives exhibit anti-arrhythmic effects by modulating ion channels. Understanding the mechanisms behind this activity could lead to novel treatments for cardiac arrhythmias .

Material Science Applications

Organic Semiconductors: Thiophenes are essential components in organic semiconductors. Their unique electronic properties make them valuable for designing organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs) .

Conductive Polymers: Thiophene-based polymers are widely used in conductive materials. They find applications in flexible electronics, sensors, and electrochromic devices due to their excellent electrical conductivity and stability .

Photovoltaic Devices: Thiophene-containing compounds contribute to the development of organic photovoltaic devices. Their ability to absorb light efficiently makes them promising candidates for solar cell applications .

Conclusion

“(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate” holds immense potential across medicinal chemistry and material science. Researchers continue to explore its multifaceted applications, paving the way for innovative drug discovery and advanced materials. 🌐🔬 .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[(Z)-[amino-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S2/c17-16-19-8-12(25-16)9-22-11-4-1-3-10(7-11)14(18)20-23-15(21)13-5-2-6-24-13/h1-8H,9H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUMZPNRRHYDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NOC(=O)C3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N/OC(=O)C3=CC=CS3)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

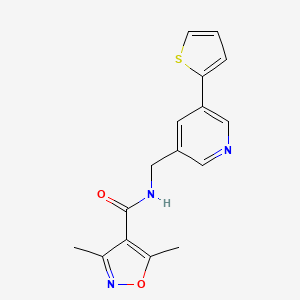

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

methanone](/img/structure/B2834099.png)

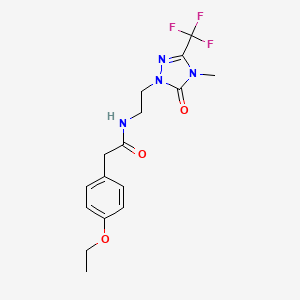

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)

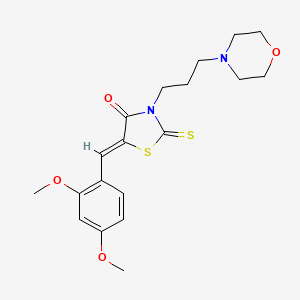

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)